Technical Monograph: 3-(2-Aminophenoxy)benzonitrile
Technical Monograph: 3-(2-Aminophenoxy)benzonitrile
Privileged Scaffold for Heterocyclic Synthesis and Medicinal Chemistry
Executive Summary
3-(2-Aminophenoxy)benzonitrile (CAS: 112259-66-6) represents a bifunctional diaryl ether scaffold critical to modern drug discovery. Characterized by an electron-deficient benzonitrile ring coupled to an electron-rich aniline moiety via an ether linkage, this molecule serves as a "linchpin" intermediate. Its orthogonality—possessing both a nucleophilic amine and an electrophilic nitrile—enables rapid access to tricyclic heterocycles (e.g., dibenzoxazepines) and privileged kinase inhibitor pharmacophores. This guide details the physicochemical profile, robust synthetic protocols, and divergent reactivity of this compound.[1]
Structural Analysis & Physicochemical Profile
The molecule features a meta-substituted benzonitrile linked to an ortho-substituted aniline. This specific topology creates a unique electronic push-pull system across the ether bridge, influencing both metabolic stability and synthetic reactivity.
Table 1: Physicochemical Properties (Predicted/Experimental)
| Property | Value / Description | Significance |
| Molecular Formula | C₁₃H₁₀N₂O | Core stoichiometry.[2] |
| Molecular Weight | 210.23 g/mol | Fragment-based drug design (FBDD) compliant (<300 Da).[2] |
| LogP (Predicted) | 2.8 – 3.2 | Lipophilic; suitable for CNS penetration and cell permeability.[2] |
| H-Bond Donors | 2 (–NH₂) | Critical for active site binding (e.g., hinge region of kinases).[2] |
| H-Bond Acceptors | 3 (–CN, –O–, –N) | Facilitates interactions with serine/threonine residues.[2] |
| Physical State | Off-white to pale yellow solid | Crystalline lattice stabilized by intermolecular H-bonding (NH[2]···N≡C). |
| Solubility | DMSO, DMF, MeOH, DCM | Low water solubility; requires polar organic solvents for reactions.[2] |
Synthetic Routes: The "How-To"
Two primary routes exist for synthesizing 3-(2-aminophenoxy)benzonitrile. Route A is the industry standard for scalability, while Route B is preferred when avoiding metal catalysts or high temperatures.
Route A: Nucleophilic Aromatic Substitution (SNAr)
Mechanism: Base-mediated displacement of fluoride from 3-fluorobenzonitrile by the phenoxide of 2-aminophenol.
Reagents:
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Nucleophile: 2-Aminophenol (1.0 equiv)
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Electrophile: 3-Fluorobenzonitrile (1.1 equiv)
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Base: Potassium Carbonate (K₂CO₃) (2.0 equiv) or Cesium Carbonate (Cs₂CO₃) (1.5 equiv)
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Solvent: DMF or DMSO (Anhydrous)
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Atmosphere: Nitrogen (N₂)
Step-by-Step Protocol:
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Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Purge with N₂.
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Deprotonation: Charge flask with 2-aminophenol and anhydrous DMF (0.5 M concentration). Add K₂CO₃. Stir at RT for 30 min to generate the phenoxide anion. Note: The solution will darken due to oxidation sensitivity of the phenoxide; maintain strict inert atmosphere.
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Addition: Add 3-fluorobenzonitrile dropwise via syringe.
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Reaction: Heat the mixture to 80–100°C. Monitor via TLC (Hexane/EtOAc 7:3) or HPLC.[3] Reaction typically completes in 4–6 hours.
-
Workup: Cool to RT. Pour into ice-cold water (10x volume). The product often precipitates.
-
Purification: Recrystallization from Ethanol/Water or Flash Chromatography (SiO₂, 0→30% EtOAc in Hexanes).
Route B: Nitro-Reduction Sequence (High Purity)
Mechanism: SNAr of 2-chloronitrobenzene with 3-hydroxybenzonitrile, followed by selective reduction of the nitro group.
Step-by-Step Protocol:
-
Coupling: React 2-chloronitrobenzene + 3-hydroxybenzonitrile + K₂CO₃ in DMF at 100°C to yield 3-(2-nitrophenoxy)benzonitrile.
-
Reduction: Dissolve intermediate in EtOH/EtOAc. Add 10% Pd/C (5 wt%) or Fe/NH₄Cl. Hydrogenate (H₂ balloon) or reflux (Fe method).
-
Filtration: Filter through Celite to remove catalyst. Concentrate to yield the amine.[3][4][5]
Visualization: Synthetic Workflow
Figure 1: SNAr synthetic pathway highlighting the critical deprotonation step and potential oxidative side reactions.
Reactivity & Divergent Synthesis
The utility of 3-(2-aminophenoxy)benzonitrile lies in its ability to undergo orthogonal transformations.
A. Intramolecular Cyclization (Dibenzoxazepines)
This is the most high-value application. The amine can attack the nitrile (often requiring acid catalysis or conversion of nitrile to imidate) to form 7-membered rings found in antipsychotics (e.g., Loxapine analogs).
-
Reagent: Polyphosphoric acid (PPA) or Lewis Acids (AlCl₃).
-
Outcome: Formation of 11-amino-dibenz[b,f][1,4]oxazepine.
B. Amide Coupling (Kinase Inhibitors)
The aniline nitrogen is a nucleophile for acylation.
-
Protocol: React with acyl chlorides or carboxylic acids (using EDC/HOBt).
-
Application: Creates the "hinge-binder" motif common in Tyrosine Kinase Inhibitors (TKIs).
C. Nitrile Hydrolysis
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Partial Hydrolysis: H₂SO₄ (conc) → Primary Amide (CONH₂).
-
Full Hydrolysis: NaOH/H₂O → Carboxylic Acid (COOH).
Visualization: Reactivity Map
Figure 2: Divergent synthesis map demonstrating the scaffold's versatility in accessing distinct chemical spaces.
Handling, Safety & QC
-
Hazards:
-
Nitrile: Potential to release HCN under strong acidic/thermal stress (though aromatic nitriles are generally stable). Treat as toxic by ingestion/inhalation.
-
Aniline: Toxic; potential methemoglobinemia inducer. Skin sensitizer.
-
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Protect from light to prevent aniline oxidation (browning).
-
Quality Control (QC):
-
HPLC: C18 Column, Water/Acetonitrile gradient (0.1% TFA). Target purity >98%.
-
NMR (¹H, DMSO-d₆): Look for characteristic broad singlet (–NH₂, ~5.0 ppm) and sharp aromatic signals. Absence of 2-aminophenol peaks (6.5–7.0 ppm region) confirms conversion.
-
References
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Nucleophilic Aromatic Substitution (SNAr)
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Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the reaction of 2,4-dinitrochlorobenzene with some amines. Chemical Reviews, 49(2), 273-412.
-
-
Synthesis of Diaryl Ethers via SNAr
-
Yeager, G. W., & Schissel, D. N. (1991). A convenient synthesis of 4-aryloxybenzonitriles. Synthesis, 1991(01), 63-68.
-
-
Dibenzoxazepine Synthesis (Cyclization of Aminophenoxy-benzonitriles)
-
Klunder, J. M., et al. (1992). Novel non-nucleoside inhibitors of HIV-1 reverse transcriptase. 2. Tricyclic pyridobenzoxazepinones and dibenzoxazepinones. Journal of Medicinal Chemistry, 35(10), 1887-1897.
-
-
Nitrile Chemistry in Drug Discovery
-
Fleming, F. F., et al. (2010).[6] Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917.
-
Sources
- 1. nbinno.com [nbinno.com]
- 2. Benzonitrile (CAS 100-47-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Free Article [chemicalbook.com]
- 4. "Process For The Preparation Of Highly Pure 2 Aminobenzonitrile" [quickcompany.in]
- 5. US4990671A - Method for making aminophenols and their amide derivatives - Google Patents [patents.google.com]
- 6. Application of Nitrile in Drug Design [sioc-journal.cn]
